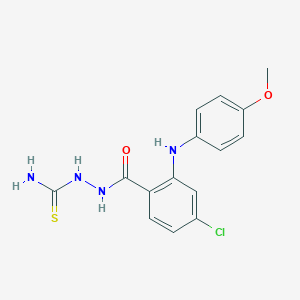
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide, also known as CMT-3, is a synthetic compound that belongs to the family of thiosemicarbazones. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is not fully understood. However, it is believed that Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of intracellular deoxynucleotide triphosphate (dNTP) pools, which ultimately leads to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to have both biochemical and physiological effects. Biochemically, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to inhibit the activity of ribonucleotide reductase, which leads to the depletion of dNTP pools. Physiologically, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments is that it has been extensively studied for its potential use in cancer treatment. This means that there is a wealth of information available on its mechanism of action and potential applications. However, one of the limitations of using Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments is that it is a synthetic compound and may not accurately represent the effects of natural compounds.
Orientations Futures
There are several future directions for research on Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as viral infections or autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide and to identify any potential side effects.
Méthodes De Synthèse
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide can be synthesized by reacting 4-chloro-2-nitroaniline with 4-methoxybenzaldehyde in the presence of sodium hydroxide to obtain 4-chloro-2-((4-methoxyphenyl)amino)benzaldehyde. This compound is then reacted with thiosemicarbazide in the presence of acetic acid to obtain Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide.
Applications De Recherche Scientifique
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Propriétés
Numéro CAS |
195370-37-7 |
|---|---|
Nom du produit |
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide |
Formule moléculaire |
C15H15ClN4O2S |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
[[4-chloro-2-(4-methoxyanilino)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15ClN4O2S/c1-22-11-5-3-10(4-6-11)18-13-8-9(16)2-7-12(13)14(21)19-20-15(17)23/h2-8,18H,1H3,(H,19,21)(H3,17,20,23) |
Clé InChI |
WIWBRZMJQPRVLS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Autres numéros CAS |
195370-37-7 |
Synonymes |
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxometh yl)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




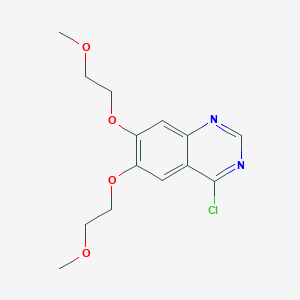
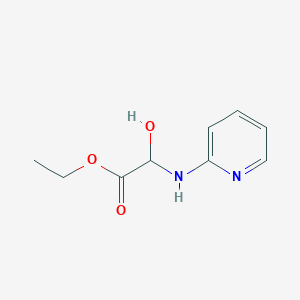
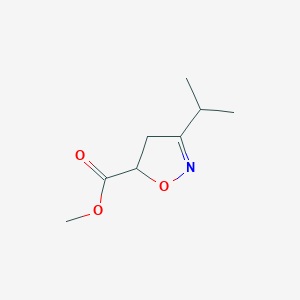
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
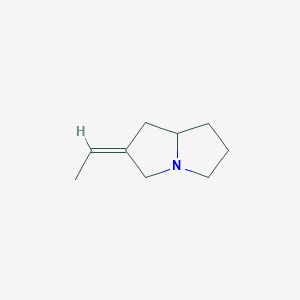

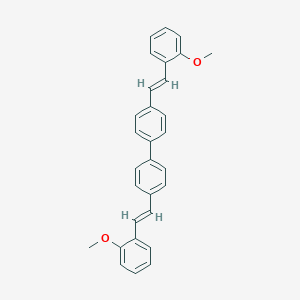
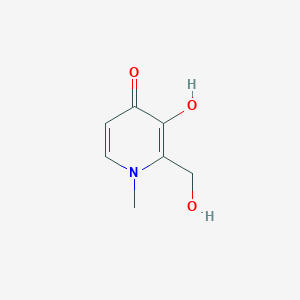
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
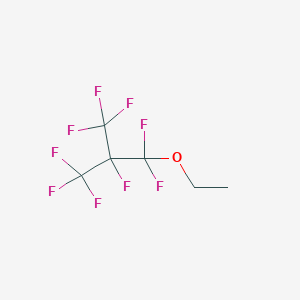
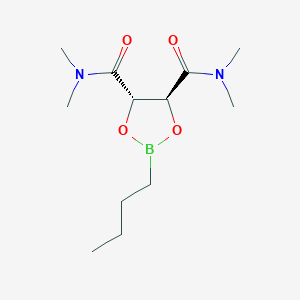

![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)